Cas no 1207048-37-0 (5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate)

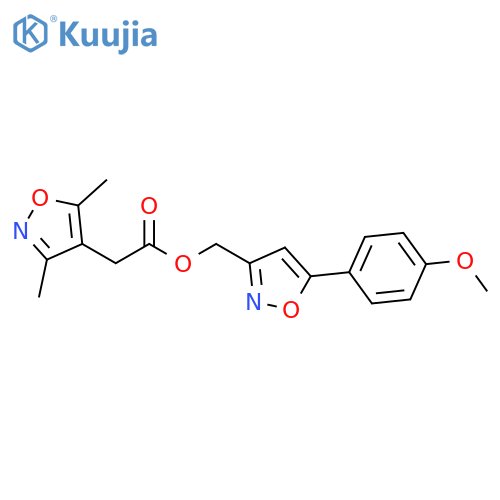

1207048-37-0 structure

商品名:5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate

5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate

- 4-Isoxazoleacetic acid, 3,5-dimethyl-, [5-(4-methoxyphenyl)-3-isoxazolyl]methyl ester

- F2496-2773

- AKOS024653168

- (5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(3,5-dimethylisoxazol-4-yl)acetate

- 1207048-37-0

- [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate

-

- インチ: 1S/C18H18N2O5/c1-11-16(12(2)24-19-11)9-18(21)23-10-14-8-17(25-20-14)13-4-6-15(22-3)7-5-13/h4-8H,9-10H2,1-3H3

- InChIKey: RTOPTCMPPGNEBC-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=C(CC(OCC2C=C(C3=CC=C(OC)C=C3)ON=2)=O)C(C)=N1

計算された属性

- せいみつぶんしりょう: 342.12157168g/mol

- どういたいしつりょう: 342.12157168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 441

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2496-2773-2μmol |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |

1207048-37-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2496-2773-10μmol |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |

1207048-37-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2496-2773-5μmol |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |

1207048-37-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2496-2773-20mg |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |

1207048-37-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2496-2773-4mg |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |

1207048-37-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2496-2773-3mg |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |

1207048-37-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2496-2773-15mg |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |

1207048-37-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2496-2773-20μmol |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |

1207048-37-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2496-2773-25mg |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |

1207048-37-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2496-2773-30mg |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |

1207048-37-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

1207048-37-0 (5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate) 関連製品

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬